N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acetamide
Description
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorophenyl group, a phenethyl group, and an acetamide moiety
Properties
CAS No. |
244195-30-0 |
|---|---|
Molecular Formula |
C21H25FN2O |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C21H25FN2O/c1-17(25)24(20-9-7-19(22)8-10-20)21-12-15-23(16-13-21)14-11-18-5-3-2-4-6-18/h2-10,21H,11-16H2,1H3 |
InChI Key |
OXKSBDHHJOPFAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through an electrophilic aromatic substitution reaction.
Formation of the Acetamide Moiety: The acetamide moiety is formed by reacting the intermediate compound with acetic anhydride under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted phenyl and piperidine derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects through:
Binding to Receptors: Modulating receptor activity and signaling pathways.
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic processes.
Pathway Modulation: Affecting various biochemical pathways to produce desired effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)acetamide
- N-(4-bromophenyl)-N-(1-phenethylpiperidin-4-yl)acetamide
- N-(4-methylphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide
Uniqueness
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs.
Biological Activity
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acetamide, a synthetic compound belonging to the class of piperidine derivatives, has garnered attention in pharmacological research due to its structural similarities to potent analgesics, particularly those within the fentanyl family. Its molecular formula is , and it exhibits significant biological activity primarily as an opioid receptor agonist. This article delves into its biological activity, synthesis, mechanism of action, and relevant research findings.
Opioid Receptor Agonism
This compound acts predominantly on mu-opioid receptors (MOR), which are critical for mediating the effects of analgesia. The compound's binding affinity and efficacy at these receptors suggest potential applications in pain management. Studies indicate that compounds with similar structures often exhibit:
- High potency : Comparable to other fentanyl analogs.
- Analgesic properties : Effective in reducing pain perception.
Structure-Activity Relationship (SAR)
The presence of the 4-fluorophenyl group enhances the compound's binding affinity and selectivity for opioid receptors compared to non-fluorinated analogs. This modification is crucial for its pharmacological profile and effectiveness.
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Fentanyl | 4-anilidopiperidine structure | Highly potent analgesic; widely used in medicine |
| Acetylfentanyl | Acetamide functional group | Less potent than fentanyl but still significant |
| Methoxyacetylfentanyl | Methoxy substitution on phenyl ring | Exhibits unique pharmacological properties |
| Ocfentanil | Similar piperidine structure | Used in anesthesia; shorter duration of action |
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Piperidine Ring : The initial step usually involves forming the piperidine structure.
- Introduction of Phenethyl Group : This step incorporates the phenethyl moiety into the piperidine framework.
- Formation of Acetamide Group : The final step involves attaching the acetamide functional group.
These methods may vary slightly depending on specific reagents and conditions used during synthesis.
The mechanism of action for this compound primarily involves its interaction with mu-opioid receptors. Upon binding, it activates these receptors, leading to:
- Inhibition of pain pathways : Reducing the perception of pain.
- Modulation of neurotransmitter release : Influencing various biological pathways associated with pain and reward.
Research Findings and Case Studies
Recent studies have highlighted the potential risks associated with the use of this compound due to its potency and similarity to other opioids. For instance:
- Analgesic Efficacy : Research has shown that this compound demonstrates significant analgesic effects comparable to traditional opioids, making it a candidate for further investigation in pain management therapies.
- Potential for Abuse : Given its high potency, there is concern regarding its potential for misuse and addiction, similar to other fentanyl analogs.
- Regulatory Status : Due to its structural similarity to known controlled substances, regulatory bodies are increasingly monitoring compounds like this compound for their implications in public health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
